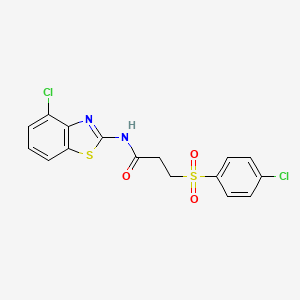![molecular formula C26H20ClFN4O2 B2922859 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1189872-51-2](/img/structure/B2922859.png)
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C26H20ClFN4O2 and its molecular weight is 474.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions : Compounds similar to the one have been used in photovoltaic applications. For instance, benzothiazolinone acetamide analogs have shown potential as photosensitizers in dye-sensitized solar cells due to their light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies have revealed their interactions with biological targets like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Structure-Activity Relationships in Drug Development : Compounds with a similar structure have been investigated for their potential in drug development, particularly as inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR). These studies focus on improving metabolic stability and understanding the effects of different heterocyclic analogues (Stec et al., 2011).
Radiolabeled Compounds for Neurodegenerative Disorders : Related fluoropropoxy and fluoroethoxy substituted compounds have been synthesized for use in positron emission tomography (PET) imaging of peripheral benzodiazepine receptors (PBRs), which are implicated in neurodegenerative disorders (Fookes et al., 2008).
Discovery of Clinical Candidates for Disease Treatment : Similar compounds have been identified as clinical candidates for diseases involving overexpression of specific enzymes, such as acyl-coenzyme A:cholesterol O-acyltransferase (ACAT). These studies involve molecular design to enhance solubility and oral absorption (Shibuya et al., 2018).
Antimicrobial Applications : Derivatives of the compound have shown promise as antimicrobial agents. For example, some (indolin-1-yl)-N-aryl acetamide derivatives have demonstrated significant antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anti-Inflammatory Activities : Thiazolo[3,2-a]pyrimidine derivatives, related to the compound , have been synthesized and tested for anti-inflammatory activities. Some of these compounds have shown moderate anti-inflammatory activity (Tozkoparan et al., 1999).
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-19-8-6-17(7-9-19)13-29-23(33)15-32-22-11-10-20(28)12-21(22)24-25(32)26(34)31(16-30-24)14-18-4-2-1-3-5-18/h1-12,16H,13-15H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJBIJXCMYPCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(morpholine-4-sulfonyl)furan-2-carbonyl]piperidin-4-ol](/img/structure/B2922783.png)



![N-(2-(4-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2922787.png)
![2-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2922788.png)

![N-Ethyl-N-[2-(4-isoquinolin-5-ylsulfonyl-1,4-diazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2922792.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)



